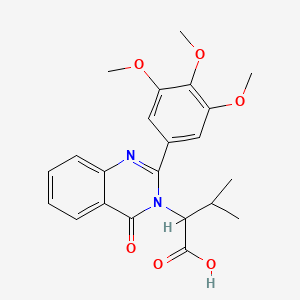
alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, also known by its CAS number 83408-91-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data.
- Molecular Formula : C22H24N2O6
- Molecular Weight : 412.44 g/mol
- Structure : The compound features a quinazoline core substituted with a methoxyphenyl group and an acetic acid moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following points summarize key findings regarding its anticancer activity:
-
Cytotoxicity Against Cancer Cell Lines :
- Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, certain derivatives have shown IC50 values lower than standard chemotherapeutics like etoposide .
- Mechanism of Action :
- Induction of Apoptosis :
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:
- Inhibition of Bacterial Growth :
Data Table: Biological Activity Overview
| Biological Activity | Cell Line/Organism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | < 10 µM | |
| Anticancer | A549 | < 15 µM | |
| Antimicrobial | E. coli | Inhibitory | |
| Antimicrobial | S. aureus | Inhibitory |
Case Studies
Several case studies have explored the biological activity of quinazoline derivatives:
- Study on Quinazolinone Derivatives :
- Review on Quinazoline Analogues :
Properties
CAS No. |
83408-91-7 |
|---|---|
Molecular Formula |
C22H24N2O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-methyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-12(2)18(22(26)27)24-20(23-15-9-7-6-8-14(15)21(24)25)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-12,18H,1-5H3,(H,26,27) |
InChI Key |
NADUPBAJEHIKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















